tert-Butyl 4-(6-chloropyrimidin-4-yl)-2-methylbenzylcarbamate
CAS No.:
Cat. No.: VC15831351
Molecular Formula: C17H20ClN3O2
Molecular Weight: 333.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20ClN3O2 |
|---|---|
| Molecular Weight | 333.8 g/mol |
| IUPAC Name | tert-butyl N-[[4-(6-chloropyrimidin-4-yl)-2-methylphenyl]methyl]carbamate |
| Standard InChI | InChI=1S/C17H20ClN3O2/c1-11-7-12(14-8-15(18)21-10-20-14)5-6-13(11)9-19-16(22)23-17(2,3)4/h5-8,10H,9H2,1-4H3,(H,19,22) |
| Standard InChI Key | HFNKONYNTHHWTI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C2=CC(=NC=N2)Cl)CNC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound features a pyrimidine ring substituted at the 4-position with a chlorinated aromatic system and a tert-butyl carbamate group. The central pyrimidine scaffold (6-chloropyrimidin-4-yl) provides a planar aromatic system that facilitates π-π stacking interactions with BTK’s active site . The 2-methylbenzyl group enhances hydrophobic interactions, while the tert-butyl carbamate moiety improves metabolic stability by sterically shielding esterase-sensitive regions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀ClN₃O₂ |
| Molecular Weight | 333.8 g/mol |
| IUPAC Name | tert-butyl N-[[4-(6-chloropyrimidin-4-yl)-2-methylphenyl]methyl]carbamate |
| Canonical SMILES | CC1=C(C=CC(=C1)C2=CC(=NC=N2)Cl)CNC(=O)OC(C)(C)C |
| Topological Polar Surface Area | 66.4 Ų |
The compound’s LogP value (calculated: 3.8) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility for oral bioavailability.
Spectroscopic Characterization
-
¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with the tert-butyl group appearing as a singlet at δ 1.4 ppm .
-
¹³C NMR: The carbamate carbonyl carbon is observed at δ 155 ppm, while pyrimidine carbons appear between δ 160–170 ppm .
-
HRMS: [M+H]⁺ peak at m/z 334.1321 confirms the molecular formula.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step sequence starting from 4,6-dichloropyrimidine:
-
Suzuki Coupling: Reaction with 2-methyl-4-(boronic acid)benzylcarbamate introduces the benzylcarbamate moiety .
-
Carbamate Protection: tert-Butyl chloroformate is used to protect the amine group, yielding the final product .
Table 2: Key Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 80°C | 68% |
| 2 | (Boc)₂O, DMAP, CH₂Cl₂ | RT | 85% |
Biological Activity and Mechanism of Action
BTK Inhibition
The compound inhibits BTK with an IC₅₀ of 12 nM in enzymatic assays, outperforming first-generation inhibitors like ibrutinib (IC₅₀: 0.5 nM) in selectivity against TEC-family kinases . Molecular docking reveals hydrogen bonding between the pyrimidine N1 and BTK’s Met477, while the chloropyrimidine group occupies the hydrophobic back pocket.
Table 3: Kinase Selectivity Profile (1 μM Concentration)
Cellular Efficacy
In diffuse large B-cell lymphoma (DLBCL) models, the compound reduces cell viability (EC₅₀: 50 nM) and blocks BCR-mediated NF-κB activation. Chronic lymphocytic leukemia (CLL) primary cells show 90% apoptosis induction at 100 nM after 72 hours .
Pharmacological and Biochemical Data
ADME Properties
In Vivo Pharmacokinetics
Oral administration in rats (10 mg/kg) achieves Cmax = 1.2 μM with Tmax = 2 hours. Bioavailability is 38% due to first-pass metabolism .
Therapeutic Applications and Future Directions
Oncology
The compound’s selectivity profile makes it a candidate for BTK-dependent malignancies:
-
Lymphomas: Synergizes with venetoclax in MCL xenografts (tumor growth inhibition: 95%).
-
Autoimmune Diseases: Suppresses autoantibody production in murine lupus models .
Resistance Mutations
The C481S BTK mutation reduces potency 20-fold, prompting development of non-covalent analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume